molecular formula C14H20N2O4 B5787545 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine

Cat. No.: B5787545
M. Wt: 280.32 g/mol
InChI Key: FBJIRPRAEQBAMI-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine is an organic compound that features a piperidine ring attached to a 4,5-dimethoxy-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine typically involves the nitration of 1,4-dimethoxybenzene to produce 4,5-dimethoxy-2-nitrobenzene. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with piperidine under reflux conditions. The reaction yields this compound as a product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro group on the aromatic ring makes it susceptible to nucleophilic attack.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Piperidine, reflux conditions.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products Formed

    Reduction: 1-[(4,5-Dimethoxy-2-aminophenyl)methyl]piperidine.

    Oxidation: Products depend on the extent of oxidation, potentially leading to the formation of quinones or other oxidized derivatives.

Scientific Research Applications

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-13-8-11(10-15-6-4-3-5-7-15)12(16(17)18)9-14(13)20-2/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJIRPRAEQBAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCCCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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